molecular formula C8H14Cl2N2 B8002710 (R)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride

(R)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride

Cat. No.: B8002710
M. Wt: 209.11 g/mol
InChI Key: UXBYFXNZLPFVEN-YCBDHFTFSA-N
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Description

®-1-(Pyridin-4-yl)propan-1-amine dihydrochloride is a chiral amine compound that features a pyridine ring attached to a propan-1-amine moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Pyridin-4-yl)propan-1-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-1-(Pyridin-4-yl)propan-1-amine.

    Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of ®-1-(Pyridin-4-yl)propan-1-amine dihydrochloride may involve:

    Large-Scale Synthesis: Utilizing large reactors to scale up the synthesis process.

    Purification: Employing techniques such as crystallization or recrystallization to obtain high-purity dihydrochloride salt.

Types of Reactions:

    Oxidation: ®-1-(Pyridin-4-yl)propan-1-amine dihydrochloride can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: It can participate in substitution reactions, where the pyridine ring or the amine group is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Various halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyridine ring or the amine group.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Compounds with substituted pyridine or amine groups.

Scientific Research Applications

®-1-(Pyridin-4-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of ®-1-(Pyridin-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

    (S)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride: The enantiomer of the compound, differing in its chiral configuration.

    1-(Pyridin-3-yl)propan-1-amine dihydrochloride: A structural isomer with the pyridine ring attached at a different position.

    1-(Pyridin-2-yl)propan-1-amine dihydrochloride: Another structural isomer with the pyridine ring attached at the 2-position.

Uniqueness: ®-1-(Pyridin-4-yl)propan-1-amine dihydrochloride is unique due to its specific chiral configuration and the position of the pyridine ring, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(1R)-1-pyridin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-2-8(9)7-3-5-10-6-4-7;;/h3-6,8H,2,9H2,1H3;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBYFXNZLPFVEN-YCBDHFTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=NC=C1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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